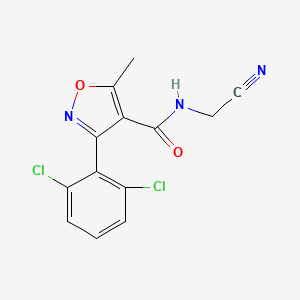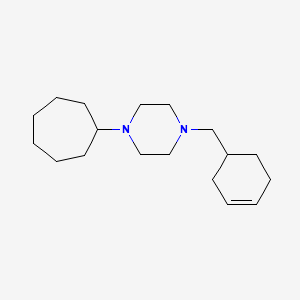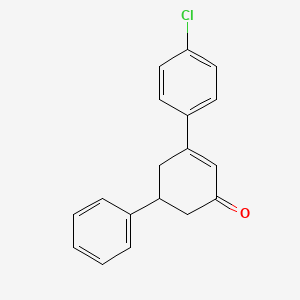
N-(cyanomethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(CYANOMETHYL)-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a cyanomethyl group, a dichlorophenyl group, and an isoxazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(CYANOMETHYL)-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyanomethyl Group: This step may involve nucleophilic substitution reactions using cyanomethylating agents.
Attachment of the Dichlorophenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(CYANOMETHYL)-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-(CYANOMETHYL)-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(CYANOMETHYL)-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2,6-dichlorophenyl)-2-[bis(cyanomethyl)amino]acetamide
- N-(4-amino-2,6-dichlorophenyl)-2-[bis(cyanomethyl)amino]propanamide
Uniqueness
N~4~-(CYANOMETHYL)-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and its isoxazole ring structure
Properties
Molecular Formula |
C13H9Cl2N3O2 |
|---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
N-(cyanomethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H9Cl2N3O2/c1-7-10(13(19)17-6-5-16)12(18-20-7)11-8(14)3-2-4-9(11)15/h2-4H,6H2,1H3,(H,17,19) |
InChI Key |
HBOBLVHNTLADRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenylethanone](/img/structure/B14920547.png)
![2-(3,4-dimethoxyphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14920554.png)

![(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methylanilino)-1,3-thiazol-4-one](/img/structure/B14920563.png)

![1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}azepane](/img/structure/B14920580.png)
![4-{(E)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate](/img/structure/B14920583.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B14920592.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14920598.png)
![N-benzyl-N-methyl-1-[(2-methylphenyl)methyl]piperidin-4-amine](/img/structure/B14920601.png)
![2-{4-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B14920606.png)
![Ethyl 4-({[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B14920611.png)
![methyl {3-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B14920619.png)
